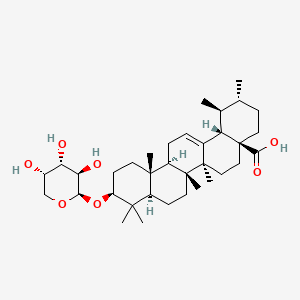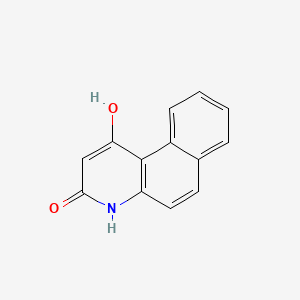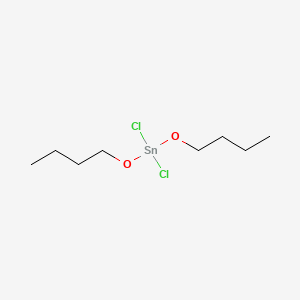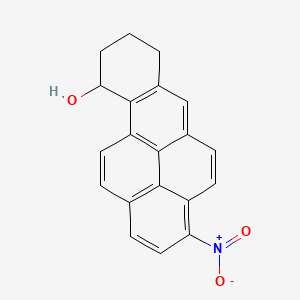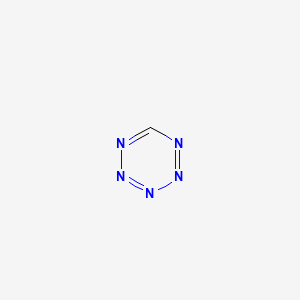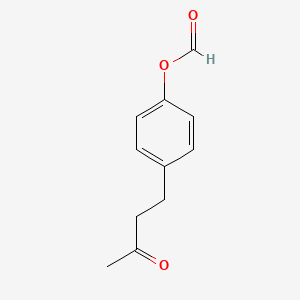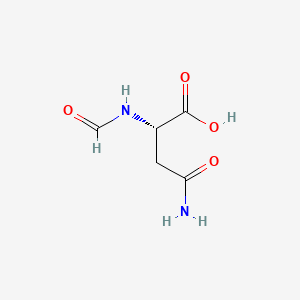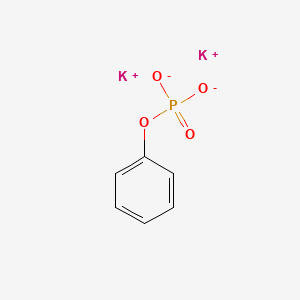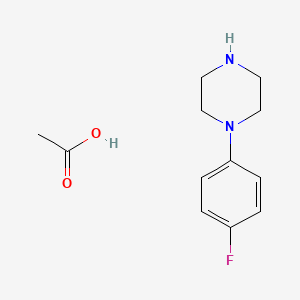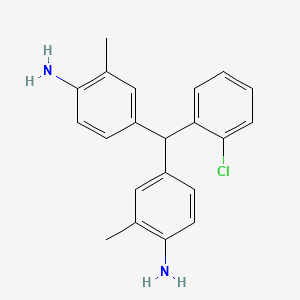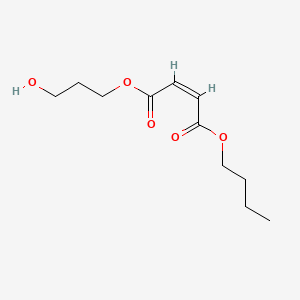
Butyl 2-hydroxymethylethyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-hydroxymethylethyl maleate is an organic compound with the molecular formula C11H18O5. It is a maleate ester, which means it is derived from maleic acid and an alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 2-hydroxymethylethyl maleate can be synthesized through the esterification of maleic acid with butanol in the presence of an acidic catalyst. The reaction typically involves heating maleic acid and butanol with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors and ion-exchange resins as catalysts. These methods allow for efficient and scalable production of the compound. The use of ion-exchange resins, such as Amberlyst-15, provides a more environmentally friendly alternative to traditional homogeneous acid catalysts .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-hydroxymethylethyl maleate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester into its corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Transesterification: The exchange of the ester group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions
Esterification: Maleic acid, butanol, sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, heat.
Transesterification: Another alcohol, acid or base catalyst, heat.
Major Products Formed
Esterification: this compound.
Hydrolysis: Maleic acid and butanol.
Transesterification: A different ester and the original alcohol.
Scientific Research Applications
Butyl 2-hydroxymethylethyl maleate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of esterification and hydrolysis reactions in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of adhesives, coatings, and plasticizers.
Mechanism of Action
The mechanism of action of butyl 2-hydroxymethylethyl maleate involves its interaction with various molecular targets and pathways. In esterification reactions, the compound acts as an intermediate, facilitating the formation of esters from carboxylic acids and alcohols. In hydrolysis reactions, it undergoes cleavage to produce the corresponding carboxylic acid and alcohol. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dibutyl maleate: Another ester of maleic acid, used in similar applications such as adhesives and coatings.
Diethyl maleate: An ester of maleic acid with ethanol, used in the synthesis of various organic compounds.
Dimethyl maleate: An ester of maleic acid with methanol, used as an intermediate in organic synthesis.
Uniqueness
Butyl 2-hydroxymethylethyl maleate is unique due to its specific structure, which provides distinct properties and reactivity compared to other maleate esters. Its hydroxymethylethyl group offers additional functionalization possibilities, making it a versatile compound for various applications .
Properties
CAS No. |
85909-47-3 |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-O-butyl 4-O-(3-hydroxypropyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C11H18O5/c1-2-3-8-15-10(13)5-6-11(14)16-9-4-7-12/h5-6,12H,2-4,7-9H2,1H3/b6-5- |
InChI Key |
GONDRPXUQQSJOK-WAYWQWQTSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)OCCCO |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
